Potent Antagonism of Delayed Toxicity of O,O,S-Trimethyl Phosphorothioate
O,O,O-trimethyl phosphorothioate (TMP=S) is a potent antagonist of the delayed lethal toxicity of its structural isomer, O,O,S-trimethyl phosphorothioate (TMP). While TMP causes delayed mortality in rats at single oral doses as low as 15 mg/kg, the co-administration of as little as 1% (w/w) of the O,O,O-isomer provides complete protection against intoxicating effects from TMP doses up to 200 mg/kg [1][2]. The protective effect is most pronounced when the O,O,O-isomer is administered orally as a pretreatment [3].
| Evidence Dimension | Lethal Toxicity Antagonism (Protection against TMP-induced death) |
|---|---|
| Target Compound Data | 1% (w/w) provides complete protection against 200 mg/kg TMP |
| Comparator Or Baseline | O,O,S-Trimethyl phosphorothioate (TMP) alone: lethal at ≥15 mg/kg |
| Quantified Difference | Protection factor: at least 200 mg/kg TMP neutralized by 1% O,O,O-isomer |
| Conditions | In vivo rat model, single oral dose co-administration |
Why This Matters
This unique antagonism establishes the O,O,O-isomer as a critical reference standard for toxicology studies on malathion impurities, as its presence dramatically alters the toxicity profile of the O,O,S-isomer.
- [1] Umetsu, N., Mallipudi, N. M., Toia, R. F., March, R. B., & Fukuto, T. R. (1981). Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides. Journal of Toxicology and Environmental Health, 7(3-4), 481-497. View Source
- [2] Fukuto, T. R. (1983). Toxicological properties of trialkyl phosphorothioate and dialkyl alkyl- and arylphosphonothioate esters. Journal of Environmental Science and Health, Part B, 18(1), 89-117. View Source
- [3] Umetsu, N., Mallipudi, N. M., Toia, R. F., March, R. B., & Fukuto, T. R. (1982). Delayed acute toxicity of O,S,S-trimethyl phosphorodithioate and O,O,S-trimethyl phosphorothioate to the rat. Pesticide Biochemistry and Physiology, 17(2), 172-179. View Source
